D-Glucose-13C,d2

Description

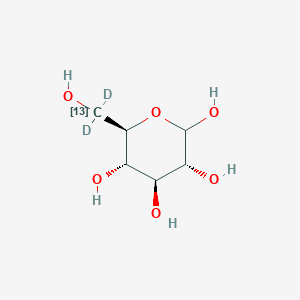

Structure

2D Structure

3D Structure

Properties

CAS No. |

478529-33-8 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

183.16 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxy(613C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1D2 |

InChI Key |

GZCGUPFRVQAUEE-FWMJORRFSA-N |

Isomeric SMILES |

[2H][13C]([2H])([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Synonyms |

D-Glucose-6-13C-6-C-2H2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Glucose-1-¹³C,6,6-d₂: Properties and Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Glucose-1-¹³C,6,6-d₂, a stable isotope-labeled monosaccharide critical for advanced metabolic research. This document details its chemical properties, outlines a key experimental protocol for its use in metabolic flux analysis, and visualizes its journey through central carbon metabolism.

Core Concepts: Introduction to D-Glucose-1-¹³C,6,6-d₂

D-Glucose-1-¹³C,6,6-d₂ is a specially designed isotopic tracer form of D-glucose. It contains a heavy carbon isotope, ¹³C, at the first carbon position (C-1) and two deuterium (d or ²H) atoms at the sixth carbon position (C-6). This dual-labeling strategy allows for the simultaneous tracing of different parts of the glucose molecule as it is metabolized, providing a powerful tool for dissecting complex biochemical pathways.

Stable isotope tracers, such as D-Glucose-1-¹³C,6,6-d₂, are non-radioactive and can be safely used in a variety of experimental systems, from cell cultures to in vivo studies.[1][2] The distinct masses of the isotopes allow for their detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Chemical Properties of D-Glucose-1-¹³C,6,6-d₂

The introduction of stable isotopes results in a predictable increase in the molecular weight of D-Glucose-1-¹³C,6,6-d₂ compared to its unlabeled counterpart. The key chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | D-Glucose-1-¹³C,6,6-d₂ | Inferred |

| Synonyms | D-Glucose-1-¹³C,6,6-dideuterio | Inferred |

| Molecular Formula | ¹³C¹²C₅H₁₀D₂O₆ | Inferred |

| Molecular Weight | ~183.17 g/mol | [4] |

| CAS Number | Not specified; mixture of labels | N/A |

| Appearance | White to off-white powder | |

| Melting Point | 150-152 °C (for D-Glucose-6,6-d₂) | |

| Isotopic Purity (¹³C) | Typically ≥99% | [5][6][7] |

| Isotopic Purity (D) | Typically ≥98% | |

| Solubility | Soluble in water | General knowledge |

Experimental Protocol: Metabolic Flux Analysis using D-Glucose-1-¹³C,6,6-d₂

Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a biological system.[8][9] The use of isotopically labeled substrates like D-Glucose-1-¹³C,6,6-d₂ is central to this methodology. Below is a detailed protocol for a typical in vitro MFA experiment.

Objective

To determine the relative contributions of glycolysis and the pentose phosphate pathway (PPP) to glucose metabolism in cultured mammalian cells.

Materials

-

Cultured mammalian cells (e.g., cancer cell line)

-

Glucose-free cell culture medium

-

Dialyzed fetal bovine serum (dFBS)

-

D-Glucose-1-¹³C,6,6-d₂

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Liquid nitrogen

-

Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

Methodology

-

Cell Culture Preparation:

-

Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Allow cells to adhere and grow overnight in standard glucose-containing medium.

-

-

Isotope Labeling:

-

The following day, aspirate the standard medium and wash the cells twice with warm, glucose-free medium.

-

Add fresh, pre-warmed glucose-free medium supplemented with a known concentration of D-Glucose-1-¹³C,6,6-d₂ (e.g., 10 mM) and dFBS.

-

Incubate the cells for a predetermined period to allow for the incorporation of the labeled glucose into intracellular metabolites. The duration should be sufficient to approach isotopic steady-state, which can vary depending on the cell type and pathways of interest.[10]

-

-

Metabolite Extraction:

-

After the labeling period, rapidly aspirate the medium.

-

Quench metabolism by washing the cells with ice-cold PBS.

-

Immediately add a sufficient volume of ice-cold 80% methanol to each well and place the plate on dry ice to flash-freeze the cells.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

-

Sample Processing:

-

Lyse the cells by sonication or repeated freeze-thaw cycles.

-

Centrifuge the samples at high speed to pellet cellular debris.

-

Collect the supernatant containing the extracted metabolites.

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

-

Derivatization (for GC-MS analysis):

-

To increase volatility for GC-MS analysis, derivatize the dried metabolites. A common method involves methoximation followed by silylation.

-

-

Mass Spectrometry Analysis:

-

Analyze the derivatized samples using GC-MS or resuspend the dried extracts for LC-MS analysis.

-

The mass spectrometer will detect the mass isotopomer distributions (MIDs) of key metabolites, such as lactate and pyruvate.

-

-

Data Analysis:

Visualization of Metabolic Tracing

The following diagrams, generated using Graphviz, illustrate the flow of D-Glucose-1-¹³C,6,6-d₂ through central metabolic pathways and a general experimental workflow for metabolic flux analysis.

References

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. D-Glucose-1-13C | C6H12O6 | CID 12285878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. D-Glucose (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1396-1 [isotope.com]

- 7. Cambridge Isotope Laboratories D-GLUCOSE (6-13C, 99%), 1 G, 106032-62-6, | Fisher Scientific [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to D-Glucose-¹³C,d₂ Applications in Primary Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of stable isotope-labeled glucose, specifically D-Glucose-¹³C,d₂, in the field of primary metabolic research. It is designed to serve as a technical resource for researchers, scientists, and professionals in drug development who are looking to leverage the power of stable isotope tracing to gain deeper insights into cellular metabolism. This document details the core principles, experimental methodologies, data interpretation, and visualization techniques associated with the use of these powerful research tools.

Introduction to Stable Isotope Tracing with D-Glucose-¹³C,d₂

Stable isotope tracing has become an indispensable tool for elucidating the intricate network of metabolic pathways within a cell. By replacing specific atoms in a metabolite with their stable isotopes, researchers can track the transformation of these molecules through various biochemical reactions. D-Glucose labeled with Carbon-13 (¹³C) and/or deuterium (d or ²H) is a widely used tracer for probing central carbon metabolism.

The dual labeling of glucose with both ¹³C and deuterium offers unique advantages. High-resolution mass spectrometry can differentiate between metabolites labeled with ¹³C and those labeled with deuterium, enabling sophisticated multi-tracer studies within a single biological system.[1][2] This allows for the simultaneous investigation of distinct metabolic pathways and provides a more comprehensive picture of cellular metabolic activity.

Core Applications:

-

Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions to understand the activity of various pathways.[3][4][5]

-

Pathway Elucidation: Identifying and confirming the activity of specific metabolic pathways, such as glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.[6][7]

-

Substrate Fate Mapping: Determining how glucose-derived carbons are incorporated into various biomolecules, including amino acids, fatty acids, and nucleotides.

-

Drug Discovery and Development: Assessing the metabolic effects of drug candidates and identifying potential therapeutic targets.

Key Analytical Techniques

The analysis of metabolites labeled with stable isotopes primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): GC-MS and LC-MS are workhorse techniques in metabolomics. They separate complex mixtures of metabolites and detect the mass-to-charge ratio of the resulting ions. The incorporation of ¹³C and deuterium atoms leads to a predictable increase in the mass of a metabolite, allowing for the quantification of its isotopic enrichment.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the specific position of isotopes within a molecule. This is particularly valuable for distinguishing between different isotopomers (molecules with the same number of isotopic labels but at different positions), which can provide crucial insights into the activity of specific enzymes and pathways.[8]

Experimental Protocols

The successful application of D-Glucose-¹³C,d₂ tracing requires meticulous experimental design and execution. Below are generalized protocols for in vitro (cell culture) and in vivo (animal models) studies.

In Vitro ¹³C Metabolic Flux Analysis (MFA) in Mammalian Cells

This protocol outlines the key steps for conducting a ¹³C-MFA experiment using labeled glucose in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Cell culture medium deficient in glucose

-

Isotopically labeled D-Glucose (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose)

-

Phosphate-buffered saline (PBS), ice-cold

-

Quenching solution (e.g., -80°C methanol)

-

Extraction solvent (e.g., 80% methanol)

-

Cell scraper

-

Centrifuge

Procedure:

-

Cell Seeding and Growth: Seed cells in culture plates and allow them to reach the desired confluency in standard culture medium.

-

Media Switch: Aspirate the standard medium and wash the cells twice with pre-warmed PBS. Replace the medium with glucose-free medium supplemented with the desired concentration of ¹³C-labeled glucose.

-

Isotopic Labeling: Incubate the cells for a predetermined period to allow for the incorporation of the labeled glucose into downstream metabolites. The incubation time will vary depending on the metabolic pathways of interest and the cell type.

-

Metabolite Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and immediately add ice-cold quenching solution.

-

Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a centrifuge tube. Add the extraction solvent, vortex thoroughly, and incubate on ice.

-

Sample Clarification: Centrifuge the samples at high speed to pellet cell debris.

-

Sample Preparation for Analysis: Collect the supernatant containing the extracted metabolites. The sample can then be dried and derivatized for GC-MS analysis or reconstituted in a suitable buffer for LC-MS or NMR analysis.

In Vivo Stable Isotope Tracing in Animal Models

This protocol provides a general workflow for in vivo stable isotope tracing studies using oral gavage of labeled glucose.

Materials:

-

Animal model (e.g., mouse)

-

Isotopically labeled D-Glucose solution

-

Oral gavage needle

-

Anesthesia (if required for sample collection)

-

Surgical tools for tissue collection

-

Liquid nitrogen for snap-freezing tissues

-

Homogenizer

-

Extraction solvent

Procedure:

-

Animal Acclimation and Fasting: Acclimate the animals to the experimental conditions. A fasting period may be necessary depending on the experimental goals.

-

Tracer Administration: Administer the ¹³C-labeled glucose solution to the animals via oral gavage.

-

Time Course: Euthanize animals at specific time points post-gavage to capture the dynamic changes in metabolite labeling.

-

Tissue and Blood Collection: Promptly collect blood and tissues of interest. Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.

-

Metabolite Extraction from Tissues: Homogenize the frozen tissues in an appropriate extraction solvent.

-

Sample Processing: Process the tissue homogenates and blood samples to extract metabolites, similar to the in vitro protocol.

-

Analysis: Analyze the extracted metabolites using GC-MS, LC-MS, or NMR.

Data Presentation: Quantitative Metabolic Fluxes

The primary output of a ¹³C-MFA experiment is a quantitative map of metabolic fluxes. This data is typically presented in tables, allowing for easy comparison between different experimental conditions. The following tables provide examples of reported metabolic flux data in cancer cells.

Table 1: Central Carbon Metabolism Fluxes in A549 Cancer Cells [5]

| Reaction | Net Flux (nmol/min/mg protein) | Exchange Flux (nmol/min/mg protein) |

| Glucose uptake | 0.85 | - |

| Glycolysis (Glucose -> G3P) | 0.85 | 0.15 |

| Pentose Phosphate Pathway (G6P -> R5P) | 0.13 | 0.00 |

| Pyruvate Dehydrogenase (PDH) | 0.10 | 0.00 |

| Lactate Dehydrogenase (LDH) | 0.75 | 1.00 |

| Citrate Synthase | 0.12 | 0.00 |

| Isocitrate Dehydrogenase (forward) | 0.12 | 0.20 |

| Isocitrate Dehydrogenase (reverse) | 0.00 | 0.20 |

| α-Ketoglutarate Dehydrogenase | 0.10 | 0.00 |

Data adapted from a study on A549 human lung carcinoma cells.

Table 2: Anaplerotic and Cataplerotic Fluxes in Cancer Cells

| Flux | Cell Line 1 (Relative Flux) | Cell Line 2 (Relative Flux) |

| Pyruvate Carboxylase | 0.15 | 0.05 |

| Glutamine Anaplerosis | 0.60 | 0.80 |

| Citrate Export for Fatty Acid Synthesis | 0.25 | 0.15 |

This table represents hypothetical data to illustrate the comparison of anaplerotic and cataplerotic fluxes between two different cancer cell lines.

Visualization of Metabolic Pathways and Experimental Workflows

Visualizing metabolic pathways and experimental workflows is crucial for understanding the flow of isotopes and the logic of the experimental design. Graphviz (DOT language) is a powerful tool for creating such diagrams.

Experimental Workflow for ¹³C Metabolic Flux Analysis

Caption: Experimental workflow for in vitro ¹³C metabolic flux analysis.

Tracing [1,2-¹³C₂]glucose through Glycolysis and the Pentose Phosphate Pathway

Caption: Tracing [1,2-¹³C₂]glucose through glycolysis and the PPP.

Tracing [U-¹³C₆]glucose through the TCA Cycle

Caption: Tracing uniformly labeled ¹³C-glucose into the TCA cycle.

Conclusion

D-Glucose labeled with ¹³C and deuterium is a powerful and versatile tool for interrogating primary metabolic pathways. Through the application of advanced analytical techniques like mass spectrometry and NMR spectroscopy, researchers can obtain quantitative data on metabolic fluxes, providing unprecedented insights into the metabolic reprogramming that occurs in various physiological and pathological states. The detailed experimental protocols and data visualization methods presented in this guide are intended to equip researchers with the knowledge and tools necessary to effectively design, execute, and interpret stable isotope tracing experiments, ultimately advancing our understanding of cellular metabolism and facilitating the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing Central Carbon Metabolism: An In-depth Guide to Tracing D-Glucose-13C,d2 Through Glycolysis and the TCA Cycle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of utilizing dual-labeled D-Glucose-13C,d2 to investigate the intricate pathways of glycolysis and the tricarboxylic acid (TCA) cycle. By tracing the metabolic fate of this stable isotope-labeled glucose, researchers can gain profound insights into cellular bioenergetics, identify metabolic reprogramming in disease states, and assess the mechanism of action of novel therapeutic agents. This document details experimental protocols, presents quantitative data from metabolic flux analysis, and offers visualizations of the core metabolic pathways and experimental workflows.

Introduction to Stable Isotope Tracing

Stable isotope tracing has become an indispensable tool in metabolic research. By introducing molecules labeled with heavy isotopes, such as Carbon-13 (¹³C) and Deuterium (²H or D), into a biological system, scientists can track their incorporation into downstream metabolites. This allows for the precise measurement of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. This compound, with its combination of carbon and hydrogen isotopes, offers a powerful approach to dissecting the complexities of central carbon metabolism.

The use of ¹³C-labeled glucose is a common method for quantifying the integrated response of metabolic networks.[1] As cells metabolize a labeled substrate like [1,2-¹³C]glucose, enzymatic reactions lead to specific labeling patterns in downstream metabolites, which can be measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR).[1] This allows for a detailed analysis of metabolic fluxes.

Core Metabolic Pathways: Glycolysis and the TCA Cycle

Glycolysis, occurring in the cytosol, is the initial stage of glucose breakdown, converting one molecule of glucose into two molecules of pyruvate.[2] This process generates a small amount of ATP and the reducing equivalent NADH.[3] Under aerobic conditions, pyruvate enters the mitochondria and is converted to acetyl-CoA, which then enters the TCA cycle.[4] The TCA cycle, also known as the Krebs cycle, is a series of reactions that completely oxidizes acetyl-CoA to carbon dioxide, generating a significant amount of ATP, NADH, and FADH₂.[3][4] These pathways are central to cellular energy production and provide essential precursors for biosynthesis.

Experimental Design and Protocols

The successful application of this compound tracing relies on meticulously planned experiments and robust analytical methods. The following sections outline key experimental protocols for cell culture, metabolite extraction, and analysis using mass spectrometry.

Cell Culture and Isotope Labeling

A typical experimental workflow involves culturing cells in a defined medium and then switching to a medium containing the this compound tracer.

Protocol for Isotope Labeling in Cultured Cells:

-

Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and enter the exponential growth phase.

-

Tracer Introduction: Aspirate the standard medium and replace it with a medium containing a known concentration of this compound. The concentration and labeling pattern of the glucose (e.g., [1,2-¹³C₂, U-¹³C₆]) will depend on the specific research question.[5] For instance, [1,2-¹³C₂]glucose is often used to resolve fluxes in glycolysis and the pentose phosphate pathway.[5][6]

-

Incubation: Incubate the cells with the labeled medium for a predetermined period. The incubation time is critical to achieve isotopic steady state for the metabolites of interest. For example, glycolytic intermediates may reach a steady state within 1.5 hours, while TCA cycle intermediates might take up to 3 hours.[7]

-

Metabolism Quenching: To halt metabolic activity and preserve the isotopic labeling patterns, rapidly quench the cells. This is typically achieved by aspirating the labeled medium and immediately adding a cold quenching solution, such as -20°C methanol or a methanol-water mixture.[7]

-

Cell Harvesting: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.[7]

Metabolite Extraction

Following quenching and harvesting, intracellular metabolites must be extracted for analysis.

Protocol for Polar Metabolite Extraction:

-

Phase Separation: Add a non-polar solvent (e.g., chloroform) to the methanol-water cell suspension to create a biphasic mixture.

-

Centrifugation: Centrifuge the mixture to separate the polar (aqueous) and non-polar (organic) phases. The polar phase contains the intermediates of glycolysis and the TCA cycle.

-

Collection: Carefully collect the upper aqueous phase containing the polar metabolites.

-

Drying: Lyophilize or use a vacuum concentrator to dry the extracted polar metabolites.

Mass Spectrometry Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques for measuring the abundance and isotopic enrichment of metabolites.

General GC-MS Protocol:

-

Derivatization: Chemically derivatize the dried metabolites to increase their volatility for GC separation.[7]

-

Injection and Separation: Inject the derivatized sample into the GC, where metabolites are separated based on their boiling points and interactions with the column.

-

Ionization and Mass Analysis: As metabolites elute from the GC column, they enter the mass spectrometer, where they are ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio, allowing for the determination of the mass isotopomer distribution of each metabolite.[1]

Quantitative Data and Metabolic Flux Analysis

The raw data from mass spectrometry consists of the relative abundances of different mass isotopomers for each detected metabolite. This data can be used to calculate the fractional contribution of the labeled glucose to each metabolite pool and to perform metabolic flux analysis (MFA). MFA uses computational models to estimate the rates of all reactions in a metabolic network that are consistent with the experimental labeling data.

Table 1: Representative Fractional Enrichment of Key Metabolites from this compound Tracing

| Metabolite | Pathway | Fractional Enrichment (%) |

| Glucose-6-phosphate | Glycolysis | 95 ± 2 |

| Fructose-1,6-bisphosphate | Glycolysis | 94 ± 3 |

| Dihydroxyacetone phosphate | Glycolysis | 93 ± 3 |

| 3-Phosphoglycerate | Glycolysis | 90 ± 4 |

| Phosphoenolpyruvate | Glycolysis | 88 ± 4 |

| Pyruvate | Glycolysis | 85 ± 5 |

| Lactate | Fermentation | 85 ± 5 |

| Citrate | TCA Cycle | 50 ± 6 |

| α-Ketoglutarate | TCA Cycle | 45 ± 7 |

| Succinate | TCA Cycle | 42 ± 7 |

| Fumarate | TCA Cycle | 40 ± 8 |

| Malate | TCA Cycle | 40 ± 8 |

Note: The values presented are representative and can vary significantly depending on the cell type, experimental conditions, and the specific labeled glucose tracer used.

Visualizing Metabolic Pathways and Workflows

Visual representations are crucial for understanding the flow of labeled carbons through metabolic pathways and for outlining the experimental process.

Caption: Tracing this compound through Glycolysis and the TCA Cycle.

Caption: Experimental workflow for stable isotope tracing experiments.

Conclusion

The use of this compound as a metabolic tracer provides a powerful and quantitative method for interrogating the intricate workings of glycolysis and the TCA cycle. The detailed protocols and data analysis workflows presented in this guide offer a solid foundation for researchers and drug development professionals to employ this technique in their studies. By carefully designing experiments and utilizing robust analytical methods, it is possible to gain unprecedented insights into cellular metabolism, paving the way for new diagnostic and therapeutic strategies.

References

- 1. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 2. glycolysis and TCA CYCLE.pptx [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of D-Glucose-13C,d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage considerations for D-Glucose-13C,d2, a critical isotopically labeled monosaccharide used in metabolic research and drug development. Understanding the stability profile of this tracer is paramount for ensuring the accuracy and reliability of experimental data. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Stability Profile and Degradation Pathways

While specific stability data for this compound is not extensively published, its stability profile is expected to be comparable to that of unlabeled D-glucose. The introduction of stable isotopes (13C and deuterium) is not anticipated to significantly alter the inherent chemical stability of the molecule under typical storage and experimental conditions. However, a minor kinetic isotope effect may be observed in certain reactions, potentially leading to slightly slower degradation rates compared to the unlabeled counterpart.

The primary factors influencing the stability of D-glucose, and by extension this compound, are temperature, pH, and light.

1.1. Thermal Degradation:

Exposure to elevated temperatures can induce thermal degradation of glucose through complex reactions, including caramelization and the Maillard reaction (in the presence of amino acids). These processes can lead to the formation of various degradation products, such as 5-hydroxymethylfurfural (HMF), organic acids (e.g., formic acid, levulinic acid), and colored polymers. The rate of thermal degradation is highly dependent on both temperature and the duration of exposure.

1.2. pH-Mediated Degradation:

The stability of D-glucose is significantly influenced by the pH of the solution.

-

Acidic Conditions: In acidic environments, glucose can undergo hydrolysis, particularly of the glycosidic bond in polysaccharides, although as a monosaccharide, it is the foundational unit. More relevant is acid-catalyzed dehydration, which can lead to the formation of HMF and other degradation products.

-

Alkaline Conditions: In alkaline solutions, glucose can undergo isomerization to fructose and mannose, as well as enolization and subsequent oxidation, fragmentation, and polymerization reactions.

1.3. Photodegradation:

Exposure to ultraviolet (UV) light can induce the photodegradation of D-glucose. This process can lead to the formation of various products, including gluconic acid and arabinose, through photo-oxidation reactions.

Recommended Storage Guidelines

To ensure the long-term stability and purity of this compound, the following storage guidelines are recommended based on information from commercial suppliers and general knowledge of carbohydrate stability.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Conditions | Recommended Duration |

| Solid (Lyophilized Powder) | Room Temperature (15-25°C) | Store in a tightly sealed container, protected from light and moisture. | Up to 5 years (with re-qualification recommended after this period). |

| 2-8°C | For enhanced long-term stability. | Indefinite (with periodic re-qualification). | |

| -20°C | For optimal long-term preservation. | Indefinite (with periodic re-qualification). | |

| Aqueous Solution | 2-8°C | Sterile-filtered, stored in a tightly sealed, sterile container, protected from light. | Short-term (days to weeks). Prone to microbial growth. |

| -20°C | Aliquoted to avoid repeated freeze-thaw cycles. | Up to 1 month. | |

| -80°C | Aliquoted to avoid repeated freeze-thaw cycles. | Up to 6 months. |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should be established to determine its shelf-life and to identify potential degradation products. These protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[1][2][3][4][5]

3.1. Forced Degradation Studies:

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. This involves subjecting this compound to conditions more severe than accelerated stability testing.

Experimental Workflow for Forced Degradation:

Caption: Workflow for forced degradation studies of this compound.

3.2. Stability-Indicating Analytical Method:

A validated stability-indicating analytical method is essential to accurately quantify the remaining this compound and to detect and quantify any degradation products. High-Performance Liquid Chromatography (HPLC) with refractive index (RI), ultraviolet (UV), or mass spectrometric (MS) detection is a commonly employed technique.

Protocol for HPLC Method Development:

-

Column Selection: A C18 reversed-phase column or a specialized carbohydrate analysis column is typically suitable.

-

Mobile Phase: A common mobile phase for carbohydrate analysis is a mixture of acetonitrile and water.

-

Detection:

-

Refractive Index (RI) Detection: Universal detector for carbohydrates.

-

UV Detection: For degradation products containing a chromophore (e.g., HMF).

-

Mass Spectrometry (MS) Detection: For sensitive and specific detection and identification of the parent molecule and its degradation products.

-

-

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

3.3. Long-Term and Accelerated Stability Studies:

Formal stability studies should be conducted on at least three primary batches of this compound to establish a re-test period or shelf life.

Table 2: Conditions for Long-Term and Accelerated Stability Studies (ICH Q1A)

| Study | Storage Condition | Minimum Time Period |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Application in Metabolic Research: Tracing Glucose Pathways

This compound is a powerful tool for tracing the metabolic fate of glucose in various biological systems. Its stable isotope labels allow for the quantification of flux through key metabolic pathways using techniques like mass spectrometry and NMR spectroscopy.

Metabolic Pathways of Glucose:

Caption: Major metabolic pathways traced using this compound.

Experimental Workflow for a Metabolic Tracer Study:

Caption: General workflow for a metabolic tracer study using this compound.

Conclusion

A thorough understanding of the stability and appropriate storage of this compound is fundamental to its effective use in research and development. By adhering to the recommended storage guidelines and implementing robust stability testing protocols, researchers can ensure the integrity of their starting material and the validity of their experimental outcomes. While the degradation pathways are expected to mirror those of unlabeled glucose, careful analytical monitoring is essential to detect any potential stability issues. The use of this compound as a metabolic tracer, when coupled with rigorous experimental design and analytical techniques, provides invaluable insights into the complexities of cellular metabolism.

References

- 1. database.ich.org [database.ich.org]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. snscourseware.org [snscourseware.org]

- 5. upm-inc.com [upm-inc.com]

Methodological & Application

Protocol for In Vivo D-Glucose-13C,d2 Infusion in Mice: Application Notes for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers, such as D-Glucose-13C,d2, are powerful tools for investigating in vivo glucose metabolism. By tracking the incorporation of labeled isotopes into downstream metabolites, researchers can elucidate metabolic pathways and quantify fluxes through these pathways under various physiological and pathological conditions. This application note provides a detailed protocol for performing in vivo this compound infusion in mice, a technique widely used in metabolic research, including studies on diabetes, obesity, and cancer. The protocol covers surgical procedures, infusion techniques, sample collection, and analytical methods.

Key Applications

-

Quantification of whole-body and tissue-specific glucose turnover: Determine rates of glucose appearance and disappearance.

-

Metabolic flux analysis: Trace the fate of glucose carbons through glycolysis, the tricarboxylic acid (TCA) cycle, and other interconnected pathways.

-

Assessment of insulin sensitivity: Often used in conjunction with hyperinsulinemic-euglycemic clamps to measure insulin's effect on glucose metabolism.[1]

-

Investigating metabolic reprogramming: Study alterations in glucose metabolism in disease models, such as cancer.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from in vivo glucose infusion studies in mice. These values can serve as a reference for expected outcomes.

Table 1: Glucose Kinetic Parameters in C57BL/6J Mice

| Parameter | Condition | Value (mg/kg/min) |

| Endogenous Glucose Production (EGP) | Basal | 11.9 ± 0.5 |

| Euglycemic-Hyperinsulinemic Clamp | Suppressed | |

| Glucose Infusion Rate (GIR) | Euglycemic-Hyperinsulinemic Clamp | Varies based on insulin sensitivity |

| Glucose Turnover | Basal | 10.5 ± 0.3 |

Data are presented as mean ± SE.[3]

Table 2: Representative Infusion Rates for Labeled Glucose Studies in Mice

| Labeled Glucose | Infusion Method | Priming Bolus | Continuous Infusion Rate | Duration | Reference |

| [U-13C]glucose | Intravenous | 0.6 mg/g | 0.0138 mg/g/min | 3-4 hours | [4] |

| [6,6-2H2]glucose | Intravenous | 80 µmol/kg | 0.80 µmol/kg/min | 2 hours | [5] |

| [U-13C]glucose | Intraperitoneal | 0.05 g/kg | - | 2 hours | [3] |

| 50% Dextrose | Intravenous | - | 100 µl/h (2 mg/kg/h for a 25g mouse) | 4 days | [6][7] |

Experimental Workflow

The following diagram outlines the major steps involved in an in vivo this compound infusion experiment in mice.

Detailed Experimental Protocols

Surgical Protocol: Jugular Vein Catheterization

Chronic indwelling catheters in the jugular vein are essential for stress-free infusion and blood sampling in conscious mice.[8]

Materials:

-

Anesthesia (e.g., Ketamine/Xylazine)

-

Surgical tools (forceps, scissors, needle holders)

-

Sutures (6-0 silk)

-

Silastic tubing (e.g., 0.012'' ID / 0.025'' OD)

-

Heparinized saline (10 U/ml)

Procedure:

-

Anesthetize the mouse via intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg). Confirm the level of anesthesia using a toe pinch.

-

Make a small transverse incision over the trachea to expose the right jugular vein.

-

Carefully isolate the vein and place two loose silk sutures around it, one cranial and one caudal.

-

Make a small incision in the vein between the sutures.

-

Insert the heparinized saline-filled catheter into the vein, advancing it towards the heart.

-

Secure the catheter in place by tightening the sutures.

-

Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.

-

Close the incisions with sutures.

-

Allow the mouse to recover for 4-5 days before the infusion experiment.[8]

Infusion Protocol: Primed-Continuous Infusion

A primed-continuous infusion helps to achieve and maintain a steady-state enrichment of the tracer in the plasma.

Materials:

-

This compound tracer solution (sterile)

-

Infusion pump

-

Swivel and tubing system to allow free movement of the mouse

Procedure:

-

Fast the mice for 5-6 hours prior to the infusion. Water should be available ad libitum.

-

Connect the mouse's catheter to the infusion pump via the swivel system.

-

Collect a baseline blood sample (t=0) to determine background isotopic enrichment.

-

Administer a priming bolus of the this compound solution to rapidly raise the plasma tracer concentration. The exact amount should be optimized for the specific tracer and experimental conditions.

-

Immediately following the bolus, start the continuous infusion at a constant rate. For example, a continuous infusion of [U-13C6]glucose might be 0.0138 mg/g body mass per minute.[4]

-

The infusion is typically carried out for 90-120 minutes to reach isotopic steady state.

Blood and Tissue Collection Protocol

Blood Sampling:

-

During the infusion, collect small blood samples (e.g., 20-50 µL) from the tail vein or an arterial catheter at regular intervals (e.g., every 15-30 minutes) to monitor blood glucose and isotopic enrichment.[9]

-

Place blood into EDTA-coated tubes and immediately centrifuge to separate plasma.

-

Store plasma at -80°C until analysis.

Tissue Harvesting:

-

At the end of the infusion period, euthanize the mouse via an approved method (e.g., cervical dislocation or anesthesia followed by cardiac puncture).

-

Rapidly dissect the tissues of interest (e.g., liver, skeletal muscle, heart, brain, adipose tissue).

-

Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.[10]

-

Store tissues at -80°C until metabolite extraction.

Metabolite Extraction and Analysis

Metabolite Extraction:

-

Homogenize the frozen tissue samples in a cold extraction solvent (e.g., 80% methanol).

-

Centrifuge the homogenate to pellet proteins and other cellular debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

Mass Spectrometry Analysis:

-

Reconstitute the dried metabolites in a suitable solvent for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

These techniques will separate the metabolites and measure the mass-to-charge ratio of the different isotopologues, allowing for the determination of isotopic enrichment.

Signaling Pathway

Glucose metabolism is tightly regulated by intricate signaling pathways. The insulin signaling pathway is a key regulator of glucose uptake and utilization in peripheral tissues.

Pathway Description:

Binding of insulin to its receptor on the cell surface triggers a phosphorylation cascade. This leads to the activation of phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt (also known as protein kinase B). Activated Akt phosphorylates and inhibits AS160, a Rab GTPase-activating protein. This inhibition allows for the translocation of GLUT4-containing vesicles to the plasma membrane, facilitating the uptake of glucose into the cell.[11][12]

Troubleshooting

-

Catheter Patency: Ensure catheters are properly flushed with heparinized saline to prevent clotting.

-

Stress-induced Hyperglycemia: Handle mice minimally during the experiment to avoid stress, which can affect blood glucose levels.

-

Variable Isotopic Enrichment: Ensure a steady and accurate infusion rate. A primed-continuous infusion is recommended over a single bolus for achieving steady-state enrichment.

-

Metabolite Degradation: Rapidly collect and freeze tissues to prevent enzymatic degradation of metabolites.

By following this detailed protocol, researchers can reliably perform in vivo this compound infusions in mice to gain valuable insights into glucose metabolism in health and disease.

References

- 1. Cellular Metabolism Pathways | Cell Signaling Technology [cellsignal.com]

- 2. vmmpc.org [vmmpc.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench [e-enm.org]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Glucose Infusion in Mice: A New Model to Induce β-Cell Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mmpc.org [mmpc.org]

- 9. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]

Application Note: GC-MS Analysis of D-Glucose-13C,d2 for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the tracing of molecules through complex biochemical pathways. D-Glucose-13C,d2, a glucose molecule enriched with both carbon-13 and deuterium isotopes, serves as a powerful tracer for studying glucose metabolism, including glycolysis, gluconeogenesis, and the pentose phosphate pathway.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific analytical technique for the quantification of these labeled molecules in biological samples.[3][4]

This application note provides a detailed protocol for the analysis of this compound using GC-MS. It covers sample preparation, derivatization, GC-MS parameters, and data analysis. The methodologies described are intended to provide a robust framework for researchers to accurately quantify this compound and its metabolites, thereby gaining deeper insights into cellular metabolism and disease states.

Experimental Protocols

A critical step in the GC-MS analysis of non-volatile compounds like glucose is derivatization, which converts the analyte into a volatile and thermally stable form.[5] Several derivatization methods exist, with silylation and acetylation being the most common.[6][7] The following protocol details a widely used methoxime-trimethylsilylation (TMS) derivatization procedure.[8]

Materials

-

This compound standard

-

Pyridine

-

Methoxylamine hydrochloride (MEOX)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate

-

Internal Standard (e.g., myo-Inositol-d6)

-

Biological sample (e.g., plasma, cell culture media)

Sample Preparation

-

Extraction: For plasma or serum samples, perform a protein precipitation step. Add 400 µL of ice-cold methanol to 100 µL of the sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying: Evaporate the supernatant to complete dryness under a stream of nitrogen gas or using a vacuum concentrator.

Derivatization Protocol: Methoxime-Trimethylsilylation

-

Oximation: Add 50 µL of a 20 mg/mL solution of methoxylamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 60 minutes. This step converts the aldehyde group of glucose into an oxime, preventing the formation of multiple anomeric peaks.[8]

-

Silylation: Add 80 µL of BSTFA with 1% TMCS to the sample. Incubate at 60°C for 30 minutes. This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[3]

-

Sample Dilution: After cooling to room temperature, dilute the sample with ethyl acetate as needed for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Scan Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, monitoring specific ions for the analyte and internal standard is recommended. For the methoxime-penta-TMS derivative of glucose, characteristic fragments are monitored. The exact m/z values for this compound will be shifted based on the number of 13C and D atoms in the fragment.

| Compound | Monitored Ions (m/z) |

| Unlabeled Glucose (M+0) | 319, 205, 147 |

| This compound (M+3) | 322, 207, 148 |

| Internal Standard (myo-Inositol-d6) | 318, 217 |

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following tables provide a template for presenting calibration curve data and sample quantification results.

Table 1: Calibration Curve for this compound

| Standard Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |

| 0.1 | [Value] |

| 0.5 | [Value] |

| 1.0 | [Value] |

| 5.0 | [Value] |

| 10.0 | [Value] |

| 25.0 | [Value] |

| 50.0 | [Value] |

| R² Value | [Value] |

Table 2: Quantification of this compound in Biological Samples

| Sample ID | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) | % Isotopic Enrichment |

| Control 1 | [Value] | [Value] | [Value] |

| Control 2 | [Value] | [Value] | [Value] |

| Treated 1 | [Value] | [Value] | [Value] |

| Treated 2 | [Value] | [Value] | [Value] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for GC-MS analysis of this compound.

Metabolic Pathway: Glycolysis and TCA Cycle

Caption: Tracing of this compound through glycolysis and the TCA cycle.

References

- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]

- 7. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]

- 8. shimadzu.co.kr [shimadzu.co.kr]

Application Notes and Protocols for D-Glucose-13C,d2 Metabolomics using Liquid Chromatography-Mass Spectrometry (LC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using labeled nutrients is a cornerstone of metabolic research, providing invaluable insights into the dynamic fluxes of metabolic pathways. While various glucose isotopologues are commonly employed, this document focuses on the application of D-Glucose labeled with both Carbon-13 (¹³C) and deuterium (d) for metabolomics analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). It is important to note that while D-Glucose-13C,d2 is a powerful tool, specific protocols for this exact dual-labeled isotopologue are not as widely documented as for more common tracers like [U-¹³C₆]glucose or [6,6-d₂]glucose. Therefore, this document provides a comprehensive framework and detailed protocols that are broadly applicable to stable isotope-labeled glucose studies, with specific considerations for a combined ¹³C and deuterium tracer.

These application notes will guide researchers in designing and executing experiments to trace the metabolic fate of this compound through central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The provided protocols are intended to be a starting point and may require optimization based on the specific experimental system and instrumentation.

Core Concepts of Stable Isotope Tracing with this compound

The use of a dual-labeled glucose tracer offers unique advantages. The ¹³C label allows for the tracking of the carbon backbone of glucose as it is metabolized into various downstream metabolites. The deuterium label can provide additional information on specific enzymatic reactions and pathway activities, such as the production of NADPH in the pentose phosphate pathway.[1] By monitoring the mass shifts in metabolites, it is possible to determine the fractional contribution of glucose to their synthesis and to elucidate the relative activities of interconnected metabolic pathways.

Experimental Workflow

The general workflow for a this compound metabolomics study involves several key stages, from cell culture or in vivo administration to data analysis.

Figure 1: General experimental workflow for this compound metabolomics.

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Culture Labeling and Metabolite Extraction

This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.

Materials:

-

This compound (specific labeling pattern to be chosen based on experimental goals)

-

Glucose-free cell culture medium

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (LC-MS grade), pre-chilled to -80°C

-

Cell scrapers

-

Centrifuge tubes

-

Centrifuge capable of 4°C operation

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of this compound and dialyzed FBS.

-

Labeling:

-

Aspirate the growth medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate for the desired time course (e.g., 0, 1, 4, 8, 24 hours). The duration should be sufficient to reach isotopic steady-state for the pathways of interest.[2]

-

-

Metabolism Quenching and Metabolite Extraction:

-

Place the 6-well plates on ice.

-

Aspirate the labeling medium.

-

Immediately wash the cells with 2 mL of ice-cold PBS.

-

Aspirate the PBS completely.

-

Add 1 mL of pre-chilled 80% methanol to each well.

-

Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled centrifuge tube.

-

Vortex the tubes vigorously for 30 seconds.

-

Incubate at -20°C for 1 hour to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

Dry the extracts using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried metabolite extracts at -80°C until LC-MS analysis.

-

-

Sample Reconstitution: Prior to LC-MS analysis, reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase.

Protocol 2: LC-MS/MS Analysis of Glucose and its Metabolites

This protocol outlines a general HILIC-based LC-MS/MS method for the analysis of polar metabolites derived from glucose.

Instrumentation:

-

Liquid chromatography system (e.g., UPLC or HPLC)

-

Triple quadrupole or high-resolution mass spectrometer

LC Conditions:

-

Column: A HILIC column (e.g., amide or aminopropyl phase) is recommended for the separation of polar glucose metabolites.

-

Mobile Phase A: Acetonitrile with 0.1% formic acid

-

Mobile Phase B: Water with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of mobile phase B to elute the polar compounds.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2-10 µL

MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for glucose and its phosphorylated intermediates.

-

Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole mass spectrometer.

-

MRM Transitions: The specific MRM transitions will depend on the exact this compound isotopologue used and the metabolites of interest. The transitions for the unlabeled (M+0) and labeled isotopologues (M+n, where n is the number of ¹³C and/or d atoms) must be determined. An example for [1-¹³C]glucose and its downstream metabolite lactate is provided in the table below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Glucose (unlabeled) | 179.1 | 89.0 | 10 |

| [1-¹³C]Glucose | 180.1 | 90.0 | 10 |

| Lactate (unlabeled) | 89.0 | 43.0 | 12 |

| [3-¹³C]Lactate | 90.0 | 44.0 | 12 |

Data Analysis:

-

Integrate the peak areas for each MRM transition.

-

Calculate the fractional enrichment of each metabolite by determining the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues.

-

Correct for the natural abundance of ¹³C.

Metabolic Fate of this compound in Central Carbon Metabolism

The following diagram illustrates the theoretical tracing of a hypothetical D-Glucose-[1-¹³C, 6,6-d₂] through glycolysis, the pentose phosphate pathway, and the TCA cycle. The positions of the labels are tracked to demonstrate how different pathways can be distinguished.

Figure 2: Tracing of a hypothetical D-Glucose-[1-¹³C, 6,6-d₂] tracer.

In this hypothetical example, the ¹³C at position 1 is lost as ¹³CO₂ in the oxidative pentose phosphate pathway, providing a direct measure of PPP flux.[3] The deuterium atoms on carbon 6 are retained through glycolysis and incorporated into pyruvate and subsequently lactate. These deuteriums can also be traced into the TCA cycle via acetyl-CoA.[4]

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from a this compound tracing experiment. Actual values will be experiment-dependent.

Table 1: Fractional Enrichment of Key Metabolites Over Time

| Metabolite | 1 hour (%) | 4 hours (%) | 8 hours (%) | 24 hours (%) |

| Glucose-6-Phosphate | 95.2 | 98.1 | 98.5 | 99.0 |

| Fructose-6-Phosphate | 94.8 | 97.9 | 98.2 | 98.8 |

| Pyruvate | 75.6 | 88.3 | 92.1 | 95.4 |

| Lactate | 78.1 | 90.5 | 94.3 | 96.8 |

| Citrate | 30.2 | 55.7 | 70.3 | 85.1 |

| α-Ketoglutarate | 25.9 | 50.1 | 65.8 | 80.4 |

Table 2: Mass Isotopomer Distribution of Pyruvate at 24 hours

| Isotopologue | Relative Abundance (%) |

| M+0 | 4.6 |

| M+1 (from ¹³C) | 1.1 |

| M+2 (from d₂) | 94.3 |

Conclusion

The use of this compound in conjunction with LC-MS provides a powerful analytical strategy to probe the intricacies of cellular metabolism. By carefully designing experiments and employing robust analytical protocols, researchers can gain a deeper understanding of how glucose is utilized in various biological systems. This knowledge is critical for identifying metabolic vulnerabilities in diseases such as cancer and for the development of novel therapeutic interventions. The protocols and guidelines presented here offer a solid foundation for scientists to embark on metabolic flux analysis using this advanced stable isotope tracer.

References

- 1. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ckisotopes.com [ckisotopes.com]

- 3. The entry of [1-13C]glucose into biochemical pathways reveals a complex compartmentation and metabolite trafficking between glia and neurons: a study by 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols: NMR Spectroscopy for D-Glucose-¹³C,d₂ Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures and studying metabolic pathways. The use of stable isotope-labeled molecules, such as D-Glucose-¹³C,d₂, significantly enhances the specificity and sensitivity of NMR experiments. By strategically incorporating ¹³C and deuterium (²H or D) labels into glucose, researchers can trace its metabolic fate, quantify pathway fluxes, and investigate drug-target interactions with high precision.[1][2] D-Glucose-¹³C,d₂ is particularly valuable in metabolic research and drug development for its ability to simplify complex spectra and provide unambiguous tracking of the glucose backbone.[3][4]

This document provides detailed application notes and experimental protocols for the detection and analysis of D-Glucose-¹³C,d₂ using a suite of modern NMR techniques. For the purpose of these notes, we will assume a commonly used labeling pattern: uniformly ¹³C-labeled glucose that is also deuterated at specific positions (e.g., C1 and C2). The principles and protocols described are broadly applicable to other labeling patterns.

Key NMR Techniques for Labeled Glucose Analysis

The analysis of D-Glucose-¹³C,d₂ relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

-

1D ¹³C NMR: This is the most direct method to observe the ¹³C-labeled carbon atoms. In a proton-decoupled ¹³C spectrum, each unique carbon in the glucose molecule will produce a single sharp peak, providing information about its chemical environment.[5]

-

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups.[6][7]

-

DEPT-90: Only CH (methine) carbons will show a positive signal.

-

DEPT-135: CH and CH₃ carbons will show positive signals, while CH₂ (methylene) carbons will show negative (inverted) signals. Quaternary carbons and deuterated carbons (CD) are not observed.[8]

-

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbons, providing a map of ¹H-¹³C one-bond connections.[9][10] For D-Glucose-¹³C,d₂, carbon atoms bonded to deuterium instead of hydrogen will be absent from the HSQC spectrum, confirming the positions of deuteration.[11]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH).[9][10] It is crucial for assigning quaternary carbons and piecing together the carbon skeleton, especially for confirming connectivity around deuterated sites that are "dark" in HSQC spectra.[12]

Quantitative Data: Chemical Shifts

When dissolved in D₂O, glucose exists as an equilibrium mixture of α- and β-pyranose anomers, with minor contributions from furanose forms.[13] The ¹³C chemical shifts are sensitive to this anomeric configuration. The following table summarizes typical ¹³C chemical shifts for D-glucose in D₂O. The presence of deuterium is expected to have a minimal effect on the ¹³C chemical shifts of adjacent carbons.

Table 1: Typical ¹³C Chemical Shifts (ppm) for D-Glucose Anomers in D₂O

| Carbon Position | α-pyranose | β-pyranose |

|---|---|---|

| C1 | 93.6 | 97.4 |

| C2 | 73.0 | 75.6 |

| C3 | 74.2 | 77.2 |

| C4 | 71.1 | 71.1 |

| C5 | 72.9 | 77.4 |

| C6 | 62.1 | 62.3 |

Data sourced from publicly available databases and literature.[14][15]

Experimental Workflows & Pathways

The general workflow for analyzing isotopically labeled glucose involves sample preparation followed by a series of NMR experiments to build a complete picture of the molecule's structure and labeling pattern.

Caption: General experimental workflow for NMR analysis.

Isotopically labeled glucose is a critical tracer for mapping metabolic pathways. The ¹³C and deuterium labels can be followed as glucose is metabolized through pathways like glycolysis.

Caption: Simplified glycolysis pathway showing label tracing.

Experimental Protocols

The following are generalized protocols. Instrument-specific parameters should be optimized by the user.

Sample Preparation

-

Weigh Sample: Accurately weigh 5-10 mg of D-Glucose-¹³C,d₂.

-

Dissolve: Dissolve the sample in 0.5-0.6 mL of high-purity deuterium oxide (D₂O).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Homogenize: Vortex the tube gently to ensure a homogeneous solution.

Protocol for 1D ¹³C {¹H} NMR

This experiment provides a survey of all carbon environments.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Key Parameters:

-

Spectral Width (SW): ~200-250 ppm (centered around 100 ppm).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.[16]

-

Number of Scans (NS): 128 to 1024, depending on sample concentration.

-

Temperature: 298 K (25 °C).

-

Protocol for DEPT-135

This experiment distinguishes CH/CH₃ (positive) from CH₂ (negative) signals.

-

Pulse Program: Standard DEPT-135 pulse sequence.

-

Key Parameters:

-

Set ¹³C and ¹H spectral widths and offsets based on the 1D spectra.

-

Final Pulse Angle: 135 degrees.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 256 to 2048.

-

Note: To obtain a complete assignment, a DEPT-90 (showing only CH) and a standard ¹³C spectrum (showing all carbons) should also be acquired.[8]

-

Protocol for 2D ¹H-¹³C HSQC

This experiment identifies all carbons with attached protons.

-

Pulse Program: Edited HSQC with gradient selection (e.g., hsqcedetgpsp on Bruker systems). This allows CH₂ groups to be phased opposite to CH/CH₃ groups.

-

Key Parameters:

-

Spectral Width (F2 - ¹H): ~6-8 ppm (centered around 4.0 ppm).

-

Spectral Width (F1 - ¹³C): ~80-100 ppm (covering the 60-100 ppm region for glucose).

-

Number of Increments (F1): 256 to 512.

-

Number of Scans (NS): 4 to 16 per increment.

-

Relaxation Delay (D1): 1.5-2.0 seconds.

-

¹JCH Coupling Constant: Optimized for ~145 Hz.

-

Protocol for 2D ¹H-¹³C HMBC

This experiment identifies long-range (2- and 3-bond) couplings.

-

Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf on Bruker systems).

-

Key Parameters:

-

Spectral Widths (F1, F2): Set similarly to HSQC, but the ¹³C dimension (F1) may need to be wider to include all carbons.

-

Number of Increments (F1): 256 to 512.

-

Number of Scans (NS): 8 to 32 per increment.

-

Relaxation Delay (D1): 1.5-2.0 seconds.

-

Long-Range Coupling (ⁿJCH): Optimized for an average of 8 Hz. This value can be adjusted to enhance either two-bond or three-bond correlations.[10]

-

Applications in Drug Development

-

Metabolic Flux Analysis: Tracing the flow of ¹³C and deuterium from glucose into downstream metabolites can reveal how a drug candidate alters cellular metabolism. This is particularly relevant in oncology, where cancer cells exhibit altered glucose metabolism (the Warburg effect).[3][17]

-

Target Engagement & Mechanism of Action: By monitoring the metabolic profile of cells or tissues treated with a drug, researchers can gain insights into its mechanism of action. For example, a drug inhibiting an enzyme in the glycolytic pathway would cause a buildup of upstream labeled metabolites.[1]

-

In Vivo Pharmacodynamics: Labeled glucose can be used in preclinical models to assess a drug's effect on glucose metabolism in a whole organism, providing crucial pharmacodynamic information.[1]

References

- 1. Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchmap.jp [researchmap.jp]

- 3. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 12. magritek.com [magritek.com]

- 13. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 14. omicronbio.com [omicronbio.com]

- 15. bmse000015 D-(+)-Glucose at BMRB [bmrb.io]

- 16. researchgate.net [researchgate.net]

- 17. 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys - PMC [pmc.ncbi.nlm.nih.gov]

Quantifying Metabolic Fluxes with 13C Metabolic Flux Analysis (13C-MFA): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction to 13C Metabolic Flux Analysis (13C-MFA)

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2][3][4][5][6] By introducing a substrate labeled with the stable isotope 13C into a biological system, researchers can trace the path of the carbon atoms as they are incorporated into various metabolites.[2][4] The resulting distribution of 13C in the metabolic network provides a detailed snapshot of cellular metabolism, revealing the activity of different pathways.[4] This information is invaluable for understanding cellular physiology in various contexts, including disease states and in response to drug treatment.[7]

This document provides detailed application notes and protocols for performing 13C-MFA experiments, from initial experimental design to final data analysis and interpretation.

Principle of 13C-MFA

The core principle of 13C-MFA lies in the analysis of mass isotopomer distributions of metabolites. When cells are cultured with a 13C-labeled substrate (e.g., [U-13C6]glucose), the labeled carbon atoms are incorporated into downstream metabolites through enzymatic reactions. The specific pattern of 13C incorporation, or the mass isotopomer distribution (MID), is determined by the relative activities of the metabolic pathways. By measuring these MIDs using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), and then fitting this data to a metabolic model, the intracellular fluxes can be quantified.[4][5]

Applications in Research and Drug Development

13C-MFA has a wide range of applications, including:

-

Identifying Drug Targets: By revealing metabolic pathways that are essential for the survival or proliferation of cancer cells or pathogens, 13C-MFA can help identify novel drug targets.

-

Elucidating Drug Mechanisms of Action: The technique can be used to understand how a drug perturbs cellular metabolism, providing insights into its mechanism of action.

-

Biomarker Discovery: Metabolic fluxes can serve as sensitive biomarkers for disease diagnosis, prognosis, and monitoring treatment response.

-

Metabolic Engineering: In biotechnology, 13C-MFA is used to optimize the production of desired compounds by identifying and overcoming metabolic bottlenecks.

Experimental Workflow

The overall workflow of a 13C-MFA experiment can be broken down into several key stages, as illustrated in the diagram below.

Caption: A high-level overview of the 13C-MFA experimental and computational workflow.

Detailed Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol is designed for adherent mammalian cells.

Materials:

-

Cell culture medium (e.g., DMEM) lacking the nutrient to be labeled (e.g., glucose-free DMEM)

-

13C-labeled substrate (e.g., [U-13C6]glucose)

-

Dialyzed fetal bovine serum (dFBS)

-

6-well cell culture plates

-

Standard cell culture incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[8] Culture overnight in standard complete medium.

-

Media Preparation: Prepare the labeling medium by supplementing the nutrient-deficient basal medium with the 13C-labeled substrate at the desired concentration (e.g., 25 mM [U-13C6]glucose) and dFBS.

-

Isotopic Labeling:

-

Aspirate the standard medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add 2 mL of the pre-warmed labeling medium to each well.

-

-

Incubation: Return the plates to the incubator and culture for a sufficient duration to achieve isotopic steady-state. This time can range from a few hours to over 24 hours depending on the cell type and the metabolic pathways of interest. For central carbon metabolism in many cancer cell lines, 18-24 hours is often sufficient.[9]

Protocol 2: Metabolite Quenching and Extraction

This protocol is for adherent mammalian cells and is critical for halting metabolic activity to accurately capture the intracellular metabolite state.

Materials:

-

Cold methanol (pre-chilled to -80°C)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C

Procedure:

-

Quenching:

-

Remove the cell culture plate from the incubator.

-

Immediately aspirate the labeling medium.

-

Quickly add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism.[9]

-

-

Cell Lysis and Collection:

-

Place the plate on a bed of dry ice to keep the cells frozen.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[9]

-

-

Extraction:

-

Vortex the tubes for 30 seconds.

-

Incubate at -20°C for 1 hour to precipitate proteins.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[9]

-

-

Supernatant Collection:

-

Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

-

Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried extracts at -80°C until analysis.

-

Protocol 3: Sample Derivatization and GC-MS Analysis

This protocol describes the preparation of metabolite extracts for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)

-

Pyridine

-

GC-MS system

Procedure:

-

Derivatization:

-

Resuspend the dried metabolite extracts in 50 µL of pyridine.

-

Add 50 µL of MTBSTFA + 1% TBDMCS.

-

Incubate at 60°C for 1 hour to derivatize the metabolites.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

The GC-MS method should be optimized for the separation and detection of the target metabolites. A typical program involves a temperature gradient to separate compounds based on their boiling points, followed by electron ionization to generate fragment ions that are detected by the mass spectrometer.

-

Data Analysis and Interpretation

The raw data from the GC-MS consists of mass spectra for each chromatographic peak. This data is processed to determine the mass isotopomer distributions (MIDs) for each metabolite. The MIDs are then corrected for the natural abundance of 13C.

Flux Estimation

The corrected MIDs, along with measured extracellular fluxes (e.g., glucose uptake and lactate secretion rates), are used as inputs for flux estimation software (e.g., INCA, Metran, or WUFlux).[1][6] This software uses an iterative algorithm to find the set of metabolic fluxes that best reproduces the experimentally measured data.

Statistical Analysis

A goodness-of-fit test (e.g., chi-square test) is performed to assess how well the model fits the experimental data. Confidence intervals for the estimated fluxes are also calculated to determine the precision of the flux estimates.

Quantitative Data Presentation

The results of a 13C-MFA study are typically presented as a flux map, showing the rates of all reactions in the metabolic model. For comparison between different conditions, the data can be summarized in tables.

Table 1: Central Carbon Metabolism Fluxes in a Cancer Cell Line

| Reaction | Flux (relative to Glucose Uptake) |

| Glycolysis | |

| Glucose -> G6P | 100 |

| F6P -> F1,6BP | 95 |

| GAPDH | 180 |

| Pyruvate Kinase | 170 |

| Pentose Phosphate Pathway | |

| G6P -> 6PGL | 15 |

| TCA Cycle | |